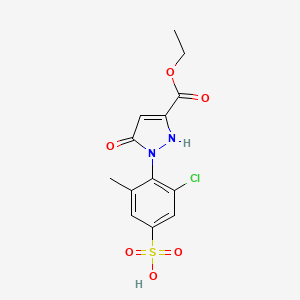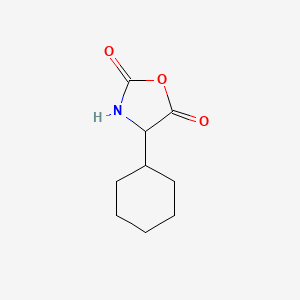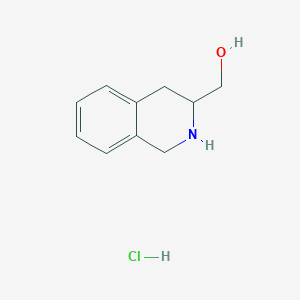
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a morpholinoethyl group and two amine groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-chloroethylmorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-phenylbenzene-1,2-diamine
- 1,2-phenylenediamine
- N,N’-bis(2-methylphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10,13H2 |
Clé InChI |
MIWXNKDIADESJW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC=C(C=C2)N |
SMILES canonique |
C1COCCN1CCNC2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1646187.png)










